![molecular formula C9H12N2O B1328961 2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepin-7-ol CAS No. 886366-76-3](/img/structure/B1328961.png)

2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepin-7-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

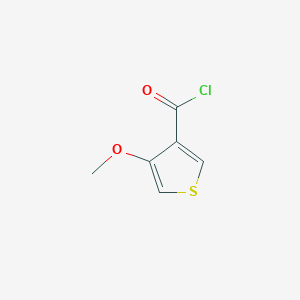

Synthesis Analysis

A significant application of 2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-7-ol derivatives is seen in their novel and efficient synthesis methods. Notably, a one-pot three-component condensation reaction has been developed for synthesizing tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine-3-yl-2-methylpropanamide derivatives. This process involves aromatic diamines, Meldrum’s acid, and isocyanide at ambient temperature without catalysts, yielding high-productivity results and presenting an alternative method for the synthesis of benzo[b][1,5]diazepine derivatives.Molecular Structure Analysis

The molecular structure of “2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepin-7-ol” is represented by the linear formula C9H12N2O . The InChI Key for this compound is JQYCOQDSDCFYKU-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

The compound “2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepin-7-ol” has a molecular weight of 164.21 g/mol . It is a pale-yellow to yellow-brown solid . The compound should be stored at a temperature between 2-8°C .Scientific Research Applications

Cardiovascular Disease Treatment

The structure of 2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepin-7-ol is found in various medications used for treating cardiovascular diseases. Its pharmacological properties make it a candidate for the development of new therapeutic agents that can potentially manage conditions such as hypertension and congestive heart failure .

Synthesis of Benzodiazepines

This compound serves as a precursor in the synthesis of benzodiazepines. Researchers utilize it to create various benzodiazepine derivatives, which are crucial for the development of drugs with sedative, hypnotic, anxiolytic, anticonvulsant, muscle relaxant, and amnesic properties .

Organic Chemistry Research

In organic chemistry, 2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepin-7-ol is used to study intramolecular reactions, such as the aza-Wittig reaction. This research can lead to the discovery of new synthetic pathways and the development of novel organic compounds .

Chemical Safety and Storage

2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepin-7-ol also has implications in chemical safety and storage. Its stability, solubility, and reactivity are studied to ensure safe handling and storage conditions, which is vital for laboratory safety and the development of handling protocols .

Safety and Hazards

The compound “2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepin-7-ol” is labeled with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . This indicates that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Target of Action

It is known that benzodiazepines, a class of compounds to which this molecule belongs, typically interact with gamma-aminobutyric acid (gaba) receptors in the central nervous system .

Biochemical Pathways

Benzodiazepines, including potentially 2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepin-7-ol, affect the GABAergic pathway. They bind to the GABA-A receptor, increasing the frequency of chloride channel opening events. This enhances the inhibitory effect of GABA, leading to hyperpolarization of the neuron and a decrease in neuronal excitability .

Pharmacokinetics

Benzodiazepines are generally well absorbed in the gastrointestinal tract, widely distributed in body tissues, metabolized in the liver, and excreted in the urine .

Result of Action

Benzodiazepines typically result in decreased anxiety, sedation, relaxation of muscles, and anticonvulsant activity .

Action Environment

The action environment of 2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepin-7-ol is likely to be influenced by factors such as the individual’s metabolic rate, liver function, age, and concurrent medications, which can affect the metabolism and excretion of benzodiazepines . Environmental factors such as temperature and pH could potentially influence the stability of the compound .

properties

IUPAC Name |

2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-7-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c12-8-1-2-9-7(5-8)6-10-3-4-11-9/h1-2,5,10-12H,3-4,6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQYCOQDSDCFYKU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C(CN1)C=C(C=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10649681 |

Source

|

| Record name | 2,3,4,5-Tetrahydro-1H-1,4-benzodiazepin-7-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10649681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepin-7-ol | |

CAS RN |

886366-76-3 |

Source

|

| Record name | 2,3,4,5-Tetrahydro-1H-1,4-benzodiazepin-7-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10649681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5H-Imidazo[1,2-b]pyrazole-2-carboxylic Acid](/img/structure/B1328884.png)

![6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-3-carboxylic acid](/img/structure/B1328886.png)